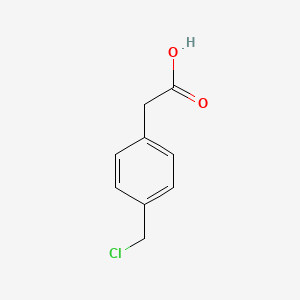

4-(Chloromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNLILROAPGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437997 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-91-2 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Cornerstone Linker for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 4-(Chloromethyl)phenylacetic acid (CAS Number: 56066-91-2), a bifunctional molecule of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. Its unique structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical identity, synthesis, analytical characterization, key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a reactive chloromethyl group and a carboxylic acid moiety on the same phenylacetic acid scaffold imparts its bifunctional nature, making it an ideal linker component in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |

| CAS Number | 56066-91-2 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | |

| Melting Point | Not consistently reported, requires experimental verification. | |

| Boiling Point | Not available, likely to decompose at high temperatures. |

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of the corresponding 4-methylphenylacetic acid. This approach offers good selectivity for the benzylic position under controlled conditions.

Experimental Protocol: Synthesis via Chlorination of 4-Methylphenylacetic Acid

This protocol is based on the principles of benzylic halogenation, a well-established transformation in organic synthesis. The use of a radical initiator is crucial for the selective chlorination of the methyl group over aromatic ring substitution.

Materials and Reagents:

-

4-Methylphenylacetic acid

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (1 M)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white crystalline solid.

-

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for radical halogenations due to its inertness. However, due to its toxicity, other solvents like cyclohexane or certain chlorocarbons can be used with appropriate safety measures.

-

Radical Initiator: Benzoyl peroxide or AIBN is used in catalytic amounts to initiate the radical chain reaction. The weak O-O or C-N bond cleaves upon heating to form radicals, which then abstract a hydrogen atom from the methyl group of the starting material, initiating the chlorination process.

-

Washing with Sodium Bicarbonate: This step is crucial to remove any unreacted starting material and acidic byproducts, ensuring a purer final product.

Analytical Characterization: Validating the Molecular Structure

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. Key expected signals include:

-

A singlet for the benzylic protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.7 ppm.

-

A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH) around 3.6-3.8 ppm.

-

A pair of doublets in the aromatic region (7.2-7.4 ppm) corresponding to the para-substituted benzene ring.

-

A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically >10 ppm) and may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment, including the chloromethyl carbon, the methylene carbon of the acetic acid group, the carboxylic acid carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

-

C-Cl stretching vibrations, which are typically found in the fingerprint region (below 800 cm⁻¹).

-

C-H stretches from the aromatic ring and the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[1] Common fragmentation patterns would involve the loss of a chlorine radical (-Cl) and the loss of the carboxylic acid group (-COOH).[2]

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from its bifunctional nature. The carboxylic acid can be readily derivatized to form amides, esters, or other functionalities. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols.

A Key Linker in PROTAC Synthesis

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[3][4][5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this compound typically involves two key steps:

-

Amide Bond Formation: The carboxylic acid group is coupled with an amine-containing ligand for the target protein or the E3 ligase using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Nucleophilic Substitution: The chloromethyl group is then reacted with a nucleophilic handle (e.g., an amine or a phenol) on the other ligand to complete the PROTAC structure.

The causality for its use as a linker is its ability to provide a rigid phenylacetic acid core that can be readily functionalized at two distinct points, allowing for the precise spatial positioning of the two ligands. This spatial arrangement is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin and Eye Irritant: May cause skin irritation and serious eye irritation.[8][9]

-

Respiratory Irritant: May cause respiratory irritation.[8]

-

Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[10]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.[8]

Handling and Storage:

-

Handle in a well-ventilated area to avoid dust formation and inhalation.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]

-

If inhaled: Move the person into fresh air. Seek medical attention if symptoms occur.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with a particularly impactful role in the development of PROTACs for targeted protein degradation. Its straightforward synthesis, well-defined reactivity, and commercially availability make it an attractive choice for researchers in academia and industry. A thorough understanding of its chemical properties, handling requirements, and reactivity is paramount for its safe and effective use in the laboratory. This guide provides a solid foundation for scientists and drug development professionals to leverage the potential of this important chemical entity in their research endeavors.

References

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). AIR Unimi. Retrieved January 6, 2026, from [Link]

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997, December 16). Google Patents.

-

PROCESS FOR PRODUCING CHLOROMETHYLPHENYLACETIC ACID. (2010, December 1). European Patent Office. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

4-(Chloromethyl)phenyl acetate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

- Method for catalytic reaction of chloromethylation of aromatic cyclic compound. (2010, July 14). Google Patents.

-

phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

Phenylacetic acid, 4-chlorophenyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

- Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone). (2007, June 14). Google Patents.

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 6, 2026, from [Link]

- Preparation method of chlorophenyl acetic acid. (2007, March 21). Google Patents.

-

Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. (2001). PubMed. Retrieved January 6, 2026, from [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011). PubMed. Retrieved January 6, 2026, from [Link]

-

FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 6, 2026, from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Reactions of (chloromethyl) ethoxysilanes with amines. (n.d.). R Discovery. Retrieved January 6, 2026, from [Link]

- Preparation method of 4-methylthio phenylacetic acid. (2016, June 8). Google Patents.

-

Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 6, 2026, from [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016, February 6). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Phenylacetic Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Phenylacetic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: Properties, Synthesis, and Applications

Introduction

4-(Chloromethyl)phenylacetic acid is a bifunctional aromatic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a reactive benzylic chloride and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid provides a handle for amide bond formation, while the chloromethyl group is an effective electrophile for alkylation reactions. This dual reactivity is particularly valuable in the construction of targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-protein-binding ligand to an E3 ubiquitin ligase ligand. This guide provides a technical overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information.

Section 1: Chemical Identity and Structure

The fundamental identity of this compound is established by its unique structure and standardized chemical identifiers.

Chemical Structure:

-

A phenyl ring is para-substituted with a chloromethyl group (-CH₂Cl) and an acetic acid group (-CH₂COOH).

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |

| CAS Number | 56066-91-2 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)CCl | [2] |

| InChIKey | GJNNLILROAPGRC-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| XLogP3 | 1.9 | A computed value indicating moderate lipophilicity.[1] |

| Topological Polar Surface Area | 37.3 Ų | Computed value.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[1] |

| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms of the carboxylic acid.[1] |

Spectroscopic Characterization (Expected):

While a specific, citable spectrum for this exact compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure:

-

¹H NMR: One would expect a singlet for the carboxylic acid proton (-COOH, ~10-12 ppm), two doublets in the aromatic region (~7.2-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring, a singlet for the benzylic chloromethyl protons (-CH₂Cl, ~4.6 ppm), and a singlet for the benzylic acetic acid protons (-CH₂COOH, ~3.6 ppm).

-

¹³C NMR: One would expect signals for the carbonyl carbon (~175-180 ppm), four distinct signals for the aromatic carbons (~128-140 ppm), a signal for the chloromethyl carbon (-CH₂Cl, ~45 ppm), and a signal for the acetic acid methylene carbon (-CH₂COOH, ~40 ppm).

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).

Section 3: Synthesis and Purification

The most direct and industrially relevant method for preparing this compound is the Blanc chloromethylation of phenylacetic acid. This reaction is a type of electrophilic aromatic substitution.

Reaction Principle: The reaction involves treating the aromatic precursor, phenylacetic acid, with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[3][4] The catalyst activates formaldehyde, which is then attacked by the electron-rich phenyl ring. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride by hydrogen chloride.

Causality in Experimental Design:

-

Reactant Choice: Phenylacetic acid is the logical starting material. Formaldehyde (often in the form of paraformaldehyde for easier handling) serves as the source for the new CH₂ group, and HCl provides both the acidic medium and the chloride nucleophile.

-

Catalyst: Zinc chloride is a moderately strong Lewis acid that effectively polarizes the C=O bond in formaldehyde, generating the electrophile for the Friedel-Crafts-type reaction.

-

Regioselectivity: The acetic acid side chain (-CH₂COOH) is an ortho-, para-director. Due to steric hindrance at the ortho positions, the chloromethylation occurs predominantly at the para-position.

-

Safety Precaution: A critical consideration in any chloromethylation is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[2] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and conditions should be controlled to minimize its formation.

Detailed Experimental Protocol (Illustrative): This protocol is based on the principles of the Blanc reaction and should be performed with appropriate laboratory safety measures.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), charge phenylacetic acid (1 equivalent) and powdered anhydrous zinc chloride (0.5-1.0 equivalents).

-

Reagent Addition: Add paraformaldehyde (1.5 equivalents) to the flask.

-

Reaction Execution: While stirring the mixture, begin bubbling dry hydrogen chloride gas through the suspension. The reaction is typically exothermic and may require cooling to maintain a temperature of 60-70°C.[3]

-

Monitoring: Continue the addition of HCl gas for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This will precipitate the crude product and dissolve the zinc salts.

-

Purification: Filter the solid crude product and wash it thoroughly with cold water. Recrystallize the solid from a suitable solvent system, such as a toluene/heptane mixture, to yield pure this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Section 4: Key Applications in Research and Development

The utility of this compound stems from its two distinct functional groups, which can be addressed in orthogonal reaction steps.

Core Application: PROTAC Linker PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker component is crucial for orienting the two ligands correctly. This compound is an ideal precursor for a rigid linker.

Self-Validating Protocol Logic:

-

Amide Coupling: The carboxylic acid end is typically reacted first. It can be activated (e.g., using HATU or EDC) and coupled with an amine-containing ligand for either the E3 ligase (e.g., a derivative of pomalidomide) or the target protein. This forms a stable amide bond.

-

Nucleophilic Substitution: The chloromethyl group on the other end of the molecule remains unreacted during the amide coupling. In a second step, this electrophilic site can be reacted with a nucleophile (e.g., a phenol, thiol, or amine) present on the second ligand. This forms a stable ether, thioether, or amine linkage, completing the PROTAC structure.

PROTAC Assembly Workflow:

Caption: Bifunctional role in a two-step PROTAC synthesis.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactive nature. While a specific, verified Safety Data Sheet (SDS) for CAS 56066-91-2 is not publicly available, data from closely related compounds such as 4-(bromomethyl)phenylacetic acid and other benzylic halides suggest the following hazards.

Table 3: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage, or causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Trustworthy Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated compounds; consider butyl rubber or laminate gloves), and chemical safety goggles or a full-face shield.

-

Engineering Controls: Ensure adequate ventilation to prevent inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional design. The presence of both an acylatable carboxylic acid and an alkylatable benzylic chloride allows for its strategic incorporation into complex molecular architectures. Its primary role as a rigid linker in the rapidly advancing field of PROTACs underscores its importance to modern drug discovery. While its synthesis via Blanc chloromethylation is straightforward, it requires careful control of reaction conditions and adherence to strict safety protocols. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.

References

-

Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction. Cambridge University Press. Retrieved January 6, 2026, from [Link]]

-

MedChemExpress. (n.d.). This compound | PROTAC连接子. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313419, this compound. Retrieved January 6, 2026, from [Link]1]

- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63.

- Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.

-

Li, J., et al. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved January 6, 2026, from [Link]4]

-

The Royal Society of Chemistry. (n.d.). E icient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved January 6, 2026, from [Link]

Sources

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

An In-Depth Technical Guide to 2-[4-(Chloromethyl)phenyl]acetic Acid for Advanced Research

2-[4-(Chloromethyl)phenyl]acetic acid, a seemingly unassuming molecule, holds a prominent position in the toolbox of synthetic chemists, particularly those in pharmaceutical and materials science research. Its unique bifunctional nature—possessing both a reactive benzylic chloride for alkylation and a versatile carboxylic acid for amide or ester formation—makes it an invaluable building block for complex molecular architectures.

The formal IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]acetic acid [1]. However, it is widely known in literature and commercial catalogs by several synonyms, including 4-(Chloromethyl)phenylacetic acid , p-(Chloromethyl)phenylacetic acid , and 4-(Chloromethyl)benzeneacetic acid [1]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutic modalities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount for the successful application of any chemical reagent. The key properties of 2-[4-(chloromethyl)phenyl]acetic acid are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 56066-91-2 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][3] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |

Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Exact Mass | 184.0291072 Da | [1] |

Spectroscopic Signature

The structural identity of 2-[4-(chloromethyl)phenyl]acetic acid is unequivocally confirmed through standard spectroscopic techniques. While experimental spectra should be run for each new batch, the expected characteristic signals are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons of the chloromethyl group (~4.6 ppm), a singlet for the methylene protons of the acetic acid moiety (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The carbon NMR will display signals for the carboxyl carbon (~177 ppm), the aromatic carbons (in the 128-140 ppm range), the chloromethyl carbon (~45 ppm), and the acetic acid methylene carbon (~40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching and O-H bending bands (~1400-1200 cm⁻¹), and C-Cl stretching bands (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-[4-(chloromethyl)phenyl]acetic acid can be approached through several strategic routes. A common and logical method involves the chloromethylation of a suitable phenylacetic acid precursor. One established industrial approach for analogous compounds involves the reaction of a protected phenylacetic acid derivative, such as methyl p-tolylacetate, with a chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation, followed by hydrolysis of the ester.

A highly relevant method is the direct α-chlorination of phenylacetic acids. Recent advancements have shown that treating para-substituted phenylacetic acids with catalytic phosphorus trichloride (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions can rapidly yield the desired products in high yields. This avoids harsh conditions and protects other functional groups.

Caption: Key synthetic routes to 2-[4-(chloromethyl)phenyl]acetic acid.

Core Reactivity and Mechanistic Insights

The utility of this reagent stems from the orthogonal reactivity of its two functional groups.

-

Alkylation via the Chloromethyl Group: The benzylic chloride is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, phenols, thiols, carboxylates). This reactivity is central to its use as a linker, where it serves to covalently attach the phenylacetic acid core to another molecule. The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent self-reaction or reaction with the carboxylic acid moiety.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be activated and converted into esters, amides, or acid chlorides. Standard coupling reagents like EDC/HOBt or HATU are effective for amide bond formation, while esterification can be achieved under Fischer conditions or by reaction with an alcohol in the presence of a dehydrating agent like DCC. This functionality is crucial for attaching the molecule to the second component of a bifunctional system, such as an E3 ligase ligand in a PROTAC.

Application Spotlight: A Key Linker in PROTAC Drug Development

Perhaps the most significant contemporary application of 2-[4-(chloromethyl)phenyl]acetic acid is in the field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system[5][6].

A PROTAC molecule consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands[7].

Caption: The catalytic mechanism of action for a PROTAC molecule.

2-[4-(Chloromethyl)phenyl]acetic acid serves as an ideal "linker" component. Its dual reactivity allows for a modular and convergent synthesis strategy. For example, the carboxylic acid can be coupled to an E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands), and the resulting intermediate can then be alkylated using its chloromethyl group with a nucleophilic handle on the POI-binding ligand[3]. The nature of the linker—its length, rigidity, and solubility—is not merely a spacer but plays a critical role in the efficacy of the final PROTAC by influencing the stability and geometry of the crucial ternary complex[8][].

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a representative example of using 2-[4-(chloromethyl)phenyl]acetic acid as an alkylating agent, a key step in many synthetic applications.

Objective: To synthesize N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

Materials:

-

2-[4-(Chloromethyl)phenyl]acetic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[4-(chloromethyl)phenyl]acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).

-

Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the active HOBt ester.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

Safety and Handling

As a reactive chlorinated compound and a carboxylic acid, 2-[4-(chloromethyl)phenyl]acetic acid must be handled with appropriate care.

-

Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation[10]. The presence of the benzylic chloride suggests it is a potential lachrymator and alkylating agent.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[10].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[11].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Acetic acid, 4-chlorophenyl ester. NIST WebBook. [Link]

-

Appchem. (n.d.). This compound. Appchem. [Link]

-

NIST. (n.d.). Phenylacetic acid, 4-chlorophenyl ester. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate. Wiley. [Link]

-

P. Varese, et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 15, 12298–12303. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). HMDB. [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

-

MDPI. (n.d.). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)phenyl acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 7). Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-chlorophenyl). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]

-

PubMed. (n.d.). [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety]. National Library of Medicine. [Link]

-

NIST. (n.d.). Benzeneacetic acid, 4-chloro-. NIST WebBook. [Link]

-

PubMed. (n.d.). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. National Library of Medicine. [Link]

-

PubMed. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. National Library of Medicine. [Link]

-

PubMed. (n.d.). A multiorganism pipeline for antiseizure drug discovery: Identification of chlorothymol as a novel γ-aminobutyric acidergic anticonvulsant. National Library of Medicine. [Link]

-

NIST. (n.d.). Phenol, 4-chloro-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4-(Bromomethyl)phenylacetic acid. Wiley. [Link]

-

Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0000209). HMDB. [Link]

-

ResearchGate. (2025, August 7). Discovery of Achiral, Non-Atropisomeric 4-(Aminomethyl)Phthalazin-1(2H)-One Derivatives as Novel PRMT5/MTA Inhibitors. ResearchGate. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chempep.com [chempep.com]

- 6. precisepeg.com [precisepeg.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

4-(Chloromethyl)phenylacetic acid molecular weight and formula

An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Core Building Block in Targeted Protein Degradation

Abstract

This compound has emerged as a pivotal bifunctional molecule in modern medicinal chemistry, primarily serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a nucleophilic-receptive chloromethyl group and a carboxyl group amenable to standard coupling chemistries, allows for the strategic connection of a target protein ligand to an E3 ubiquitin ligase ligand. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and core applications, with a focus on its instrumental role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and subsequent conjugation are provided to enable researchers to effectively utilize this key building block.

Core Molecular Profile and Physicochemical Properties

This compound is an off-white solid at room temperature. Its bifunctional nature, stemming from the carboxylic acid and the reactive benzyl chloride moieties, dictates its chemical behavior and utility as a molecular scaffold. The correct Chemical Abstracts Service (CAS) number for this compound is 56066-91-2.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |

| CAS Number | 56066-91-2 | [1][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |

| Molecular Weight | 184.62 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)CCl | [1] |

| InChIKey | GJNNLILROAPGRC-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Spectroscopic Characterization

Precise structural confirmation is critical for synthetic intermediates. While commercial suppliers indicate the availability of spectroscopic data, experimental ¹H and ¹³C NMR spectra for this compound are not readily found in peer-reviewed literature or public spectral databases. The data presented below are predicted values based on standard computational models and serve as a reference for researchers. Experimental verification is strongly recommended upon synthesis or acquisition.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~11-12 | 1H, broad singlet (COOH) |

| ~7.35-7.45 | 4H, multiplet (Ar-H) |

| ~4.55-4.65 | 2H, singlet (CH₂Cl) |

| ~3.60-3.70 | 2H, singlet (CH₂COOH) |

Note: Predicted shifts are estimates. Actual shifts will be influenced by solvent and concentration.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via the radical chlorination of the corresponding methyl-substituted precursor, 4-methylphenylacetic acid. This method offers a direct route that avoids the harsher conditions of some alternative multi-step syntheses.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol is adapted from the methodology described in European Patent EP 1072580 B1.[7]

Materials:

-

4-Methylphenylacetic acid

-

Monochlorobenzene (solvent)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

High-pressure mercury lamp (for radical initiation)

-

Reaction flask equipped with a gas inlet, reflux condenser, stirrer, and thermometer

Procedure:

-

Reaction Setup: In a 200 mL flask, charge 4-methylphenylacetic acid (30 g) and monochlorobenzene (90 g).

-

Inerting: Purge the system with nitrogen gas to remove oxygen.

-

Reaction Conditions: While stirring, control the internal reaction temperature to a range of 20-50°C.

-

Chlorination: Begin irradiation with the high-pressure mercury lamp to initiate the radical reaction. Introduce chlorine gas into the reaction mixture at a controlled rate.

-

Monitoring: Monitor the reaction's progress using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, cease the chlorine gas flow and turn off the lamp. Cool the reaction solution to approximately 20°C.

-

Isolation: The product, this compound, will precipitate from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual solvent and by-products. For higher purity, the product can be recrystallized from a suitable solvent system.

Causality: The use of a radical initiator (UV light) and chlorine gas selectively promotes chlorination at the benzylic methyl group over electrophilic aromatic substitution on the phenyl ring.[7] Maintaining a moderate temperature (20-50°C) helps control the reaction rate and minimizes the formation of dichlorinated and other by-products.[7]

Core Application in Drug Discovery: The PROTAC Linker

The primary and most significant application of this compound is as a bifunctional linker in the construction of PROTACs.[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.[4][8]

A PROTAC molecule consists of three components:

-

A ligand for the target protein (POI - Protein of Interest).

-

A ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A linker that covalently connects the two ligands.

This compound serves as a foundational piece of the linker. Its two functional groups allow for sequential or orthogonal conjugation to the other components.

-

The carboxylic acid is typically activated and reacted with an amine or alcohol on one of the ligands to form a stable amide or ester bond.

-

The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution (Sₙ2) with a nucleophile (e.g., an amine, thiol, or alcohol) on the other ligand.[10]

Caption: Structure of a PROTAC using this compound as a linker.

Experimental Protocols: Application as a Linker

The dual functionality of this compound allows for versatile conjugation strategies. Below are two representative, self-validating protocols demonstrating the independent reactivity of each functional group.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety to a generic primary amine using a standard peptide coupling agent, HATU.

Materials:

-

This compound (1.0 eq)

-

Primary amine hydrochloride (R-NH₂·HCl, 1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

-

Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Addition of Reagents: Add the primary amine hydrochloride salt, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

-

Activation: Add HATU to the mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Quenching & Extraction: Pour the reaction mixture into water and extract three times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine.[11] HATU acts as a coupling reagent by activating the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form a stable amide bond.[12] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acidic by-products of the reaction.

Protocol 2: Nucleophilic Substitution at the Chloromethyl Group

This protocol details the reaction of the chloromethyl group with a generic thiol nucleophile to form a thioether linkage.

Materials:

-

This compound (1.0 eq)

-

Thiol (R-SH, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous Acetonitrile (MeCN) or DMF

-

Dichloromethane (DCM), water, brine

Procedure:

-

Base Suspension: In a round-bottom flask, suspend K₂CO₃ in anhydrous MeCN.

-

Thiolate Formation: Add the thiol to the suspension and stir for 15 minutes at room temperature to generate the thiolate nucleophile in situ.

-

Substrate Addition: Add a solution of this compound in MeCN to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours, or gently heat to 40-50°C to increase the rate. Monitor completion by TLC or LC-MS.

-

Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Partition the residue between DCM and water. Separate the layers.

-

Washing & Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by flash column chromatography.

Caption: Experimental workflows for the dual functionalization of the linker.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

| Hazard Class | GHS Statement |

| Pictograms | GHS06 (Toxic), GHS07 (Irritant) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[13] H315: Causes skin irritation.[13] H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

PubChem. This compound | C9H9ClO2 | CID 10313419. [Link]

-

Arctom. CAS NO. 56066-91-2 | this compound. [Link]

-

Arctom. CAS NO. 56066-91-2 | this compound | Catalog SY019601. [Link]

-

European Patent Office. EP 1072580 B1 - PROCESS FOR PRODUCING CHLOROMETHYLPHENYLACETIC ACID. (2010-12-01). [Link]

-

PubChem. This compound - Computed Properties. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

-

European Patent Office. EP 1072580 B1 - PROCESS FOR PRODUCING CHLOROMETHYLPHENYLACETIC ACID. (2010-12-01). [Link]

Sources

- 1. 4-(Chloromethyl)-phenylacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 7. CAS:95335-46-9, 2-氯甲基苯基乙酸-毕得医药 [bidepharm.com]

- 8. (4-CHLOROMETHYLPHENYL)ACETIC ACID(938-95-4) 1H NMR [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 12. spectrabase.com [spectrabase.com]

- 13. aceschem.com [aceschem.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Chloromethyl)phenylacetic Acid from p-Toluic Acid

Abstract

4-(Chloromethyl)phenylacetic acid (CMPA) is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic chloride and a carboxylic acid moiety ready for homologation, makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized linkers for Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth technical overview for the synthesis of CMPA starting from the readily available and cost-effective precursor, p-toluic acid.[2] We present a strategic analysis of potential synthetic routes, focusing on a recommended pathway that prioritizes safety, scalability, and reaction control. This pathway involves an initial free-radical chlorination of the benzylic methyl group of p-toluic acid, followed by a robust, multi-step homologation of the carboxylic acid group. Each step is detailed with mechanistic rationale, step-by-step experimental protocols, and critical process parameters, designed to provide researchers and drug development professionals with a practical and scientifically grounded methodology.

Introduction and Strategic Overview

The conversion of p-toluic acid (4-methylbenzoic acid) to this compound requires two fundamental transformations:

-

Side-Chain Chlorination: The conversion of the benzylic methyl group (Ar-CH₃) to a chloromethyl group (Ar-CH₂Cl).

-

Homologation: The insertion of a methylene (-CH₂-) unit between the aromatic ring and the carboxylic acid, effectively converting a benzoic acid derivative into a phenylacetic acid derivative (Ar-COOH → Ar-CH₂-COOH).

The sequence of these operations is the primary strategic consideration. This guide will analyze the most logical and field-proven approach: a sequential strategy of chlorination followed by homologation. This approach is favored because the initial chlorination is performed on a simpler, less functionalized substrate, which can prevent unwanted side reactions that might occur if the more complex phenylacetic acid moiety were present during the chlorination step.

Recommended Synthetic Pathway

The recommended pathway is a two-stage process. Stage 1 achieves the selective chlorination of p-toluic acid. Stage 2 executes the homologation of the resulting 4-(chloromethyl)benzoic acid into the final target molecule, CMPA, via a safe and reliable reduction-cyanation-hydrolysis sequence.

Caption: Recommended two-stage synthetic strategy.

Stage 1: Synthesis of 4-(Chloromethyl)benzoic Acid

The first stage involves the selective monochlorination of the benzylic methyl group of p-toluic acid. This transformation is reliably achieved through a free-radical chain reaction.

Mechanism and Rationale

The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of p-toluic acid, which is the most favorable position for radical formation due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with another molecule of Cl₂ to form the desired product, 4-(chloromethyl)benzoic acid, and a new chlorine radical, propagating the chain reaction.

To ensure selectivity and prevent chlorination of the aromatic ring, the reaction is performed in the absence of Lewis acid catalysts. The choice of solvent is critical; it must be inert to radical chlorination. Chlorinated solvents such as chlorobenzene are often employed.[3] The reaction temperature is typically maintained between 100-115°C to ensure sufficient reaction kinetics while minimizing thermal degradation.[4]

Experimental Protocol: Radical Chlorination

Disclaimer: This protocol involves hazardous materials, including chlorine gas and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.

-

UV lamp (mercury vapor lamp or similar).

-

Gas scrubber (for neutralizing excess chlorine and HCl byproduct).

-

Magnetic stirrer and heating mantle.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |

| p-Toluic Acid | 136.15 | 272 g | 1.0 | Starting material |

| Chlorobenzene | 112.56 | 750 parts | - | Solvent |

| Chlorine (Cl₂) | 70.90 | As needed | - | Chlorinating agent |

Procedure:

-

Setup: In a 2L three-neck flask, dissolve 272 g of p-toluic acid in 750 parts of chlorobenzene. Equip the flask with a reflux condenser connected to a gas scrubber (containing NaOH solution), a gas inlet tube extending below the surface of the solution, and a thermometer.

-

Heating and Initiation: Begin stirring and heat the mixture to 100°C. Position a UV lamp adjacent to the flask to irradiate the reaction mixture.

-

Chlorination: Slowly bubble chlorine gas through the solution via the gas inlet tube. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which should be neutralized by the scrubber.

-

Monitoring: Monitor the reaction progress by tracking the formation of HCl. The chlorination is complete when the theoretical amount of HCl (71 g for a 2-mole scale reaction) has evolved.[3]

-

Workup and Isolation: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine and HCl.

-

Crystallization: Cool the reaction mixture to approximately 0°C with continuous stirring. The product, 4-(chloromethyl)benzoic acid, will precipitate out of the solution.

-

Purification: Filter the precipitate using a Büchner funnel. Wash the solid cake several times with cold, low-boiling petroleum ether to remove residual chlorobenzene.

-

Drying: Dry the purified product under vacuum to yield 4-(chloromethyl)benzoic acid as a white crystalline solid. The expected yield is approximately 307 g, with a melting point of 196-200°C.[3]

Stage 2: Homologation to this compound

This stage converts the benzoic acid derivative into the target phenylacetic acid. While the classic Arndt-Eistert synthesis can achieve this, it involves the use of diazomethane, which is highly toxic and explosive. Therefore, a safer and more scalable four-step sequence is presented as the primary method.

Caption: Workflow for the homologation sequence.

Sub-step 2.1: Selective Reduction to (4-(Chloromethyl)phenyl)methanol

Rationale: The carboxylic acid must be reduced to a primary alcohol. A key challenge is to perform this reduction without affecting the existing benzylic chloride. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are highly chemoselective for carboxylic acids in the presence of halides and are therefore the reagent of choice.

Protocol:

-

Under an inert atmosphere (nitrogen or argon), dissolve 4-(chloromethyl)benzoic acid (1 equiv.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add BH₃·THF complex (approx. 1.1 equiv.) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(chloromethyl)phenyl)methanol.

Sub-step 2.2: Conversion to 4-(Chloromethyl)benzyl Chloride

Rationale: The primary alcohol is converted to a more reactive benzylic chloride to facilitate the subsequent nucleophilic substitution with cyanide. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Protocol:

-

Dissolve the crude (4-(chloromethyl)phenyl)methanol (1 equiv.) in a suitable solvent like dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (1.2 equiv.) dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-chloro-4-(chloromethyl)benzene, which can often be used in the next step without further purification.

Sub-step 2.3: Synthesis of 4-(Chloromethyl)phenylacetonitrile

Rationale: This step introduces the final carbon atom required for the phenylacetic acid structure. It is a standard Sₙ2 reaction where cyanide anion displaces the newly formed benzylic chloride. The original chloromethyl group is less reactive under these conditions than the doubly activated benzylic chloride, allowing for selective reaction. A similar synthesis is described for the benzyloxy analogue.[5]

Protocol:

-

In a flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equiv.) in a mixture of water and an organic solvent (e.g., ethanol or DMSO). CAUTION: Cyanide salts are extremely toxic.

-

Add a solution of the crude 4-(chloromethyl)benzyl chloride (1 equiv.) in the same organic solvent to the cyanide solution.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

-

After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-(chloromethyl)phenylacetonitrile.

Sub-step 2.4: Hydrolysis to this compound

Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, using an aqueous acid such as sulfuric acid, is a common and effective method.[6]

Protocol:

-

Combine the crude 4-(chloromethyl)phenylacetonitrile with a mixture of water and concentrated sulfuric acid (e.g., 3 volumes of acid to 2 volumes of water).[6]

-

Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 3-5 hours.

-

Cool the reaction mixture and pour it into cold water or onto ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent system (e.g., benzene/ethyl alcohol) to obtain pure this compound.[7]

Safety Considerations

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. All manipulations must be conducted in a high-performance fume hood, and a scrubber must be used to neutralize excess gas.

-

Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle with care under an inert atmosphere.

-

Alkali Cyanides (NaCN, KCN): Extremely toxic by ingestion, inhalation, or skin contact. Never allow contact with acids, which liberates lethal hydrogen cyanide (HCN) gas. All waste must be quenched with bleach before disposal according to institutional guidelines.

-

Solvents: Use appropriate care when handling flammable and volatile organic solvents. Ensure proper grounding of equipment to prevent static discharge.

Conclusion

The synthesis of this compound from p-toluic acid is a multi-step process that can be achieved efficiently and safely through a well-designed synthetic strategy. The recommended pathway, involving initial side-chain chlorination followed by a four-step homologation sequence (reduction, chlorination, cyanation, and hydrolysis), avoids the use of exceptionally hazardous reagents like diazomethane while providing a robust and scalable route to the target molecule. Careful control of reaction conditions and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical protocols for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Google Patents. (1963). US3109799A - Process for the production of p-monochloromethyl benzoic acid.

-

Davies, W., & Perkin, W. H. (1922). CCLX1V.-The Chlorination and Bromination of the Toluic Acids and the Preparation of the Phthal. Journal of the Chemical Society, Transactions, 121, 2202-2219. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

-

Stack Exchange. (2019). What will be the product ratio if I do chlorination of p-toluic acid?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

-

AIR Unimi. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

- Google Patents. (2016). CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid.

- Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

ResearchGate. (2025). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The formation of p-toluic acid from coumalic acid: a reaction network analysis. Retrieved from [Link]

- Google Patents. (2013). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google Patents [patents.google.com]

- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Guide to the Spectroscopic Characterization of 4-(Chloromethyl)phenylacetic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Chloromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both theoretical underpinnings and practical insights into the interpretation of these spectra.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₉ClO₂) possesses a molecular weight of 184.62 g/mol .[1] Its structure, featuring a carboxylic acid moiety and a chloromethyl group attached to a benzene ring in a para substitution pattern, gives rise to a unique and identifiable spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |

| Aromatic Protons (AA'BB' system) | ~7.3-7.4 | Multiplet | 4H |

| Benzylic Protons (-CH₂Cl) | ~4.6 | Singlet | 2H |

| Methylene Protons (-CH₂COOH) | ~3.6 | Singlet | 2H |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, around 11-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.3-7.4 ppm). Due to the para-substitution, they will form a complex second-order splitting pattern known as an AA'BB' system, which may appear as a multiplet.

-

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a downfield shift to approximately 4.6 ppm. These protons are chemically equivalent and will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methylene Protons (-CH₂COOH): The two protons of the methylene group adjacent to the carboxylic acid are also deshielded and will appear as a singlet around 3.6 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms of this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | ~178 |

| Aromatic Quaternary Carbon (-C -CH₂COOH) | ~136 |

| Aromatic Quaternary Carbon (-C -CH₂Cl) | ~138 |

| Aromatic CH Carbons | ~129-131 |

| Benzylic Carbon (-C H₂Cl) | ~45 |

| Methylene Carbon (-C H₂COOH) | ~41 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, appearing at approximately 178 ppm.

-

Aromatic Carbons: The two quaternary carbons of the benzene ring, attached to the methylene groups, will appear in the range of 136-138 ppm. The four aromatic CH carbons will have chemical shifts in the region of 129-131 ppm.

-

Aliphatic Carbons: The benzylic carbon of the chloromethyl group is expected around 45 ppm, while the methylene carbon adjacent to the carboxylic acid will be found at approximately 41 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C Stretch (Aromatic) | 1600, 1450 | Medium-Weak |

| C-O Stretch (Carboxylic Acid) | 1200-1300 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Interpretation of the FT-IR Spectrum

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions due to the carbon-carbon stretching vibrations within the benzene ring are expected around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will give a strong band in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: The presence of the chloromethyl group will be indicated by a medium to strong absorption in the fingerprint region, between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data

For this compound (MW = 184.62), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Proposed Origin |

| 184/186 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 149 | [M - Cl]⁺ | Loss of a chlorine radical |

| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 125 | [C₈H₉O₂]⁺ | Benzylic cleavage with loss of CH₂Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 184 and 186, with an intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentations: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

-

Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 149.

-

Decarboxylation (loss of •COOH) would lead to a fragment at m/z 139.

-

Cleavage of the C-C bond between the aromatic ring and the acetic acid side chain is unlikely as a primary fragmentation pathway.

-

A significant peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is expected due to the benzylic nature of the compound.

-

Fragmentation Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction